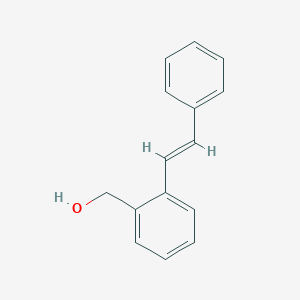

2-Styrylbenzyl alcohol

Description

2-Styrylbenzyl alcohol (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₄O) is a benzyl alcohol derivative featuring a styryl (vinylbenzene) substituent at the 2-position of the benzyl ring. This compound is synthesized via the reduction of 2-Styrylbenzaldehyde, achieving a high yield of 95% under specific conditions (e.g., using iso-propanol as a reducing agent) . The styryl group introduces extended π-conjugation, enhancing UV absorption and influencing reactivity in oxidation and electrophilic substitution reactions.

Properties

CAS No. |

5079-91-4 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27g/mol |

IUPAC Name |

[2-[(E)-2-phenylethenyl]phenyl]methanol |

InChI |

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2/b11-10+ |

InChI Key |

ZOICUOZBBWAVBI-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2CO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Etherification

2-Styrylbenzyl alcohol undergoes aerobic oxidative ether formation under transition-metal-free conditions. Key findings:

Reaction conditions :

-

Basic DMSO solvent system

-

Phenol catalyst (10 mol%)

-

60–80°C for 12 hours

-

Atmospheric oxygen as oxidant

| Parameter | Value | Source |

|---|---|---|

| Yield range | 70–92% | |

| Key intermediates | Benzaldehyde derivatives | |

| Role of DMSO | Acts as a carbon source |

Mechanism:

-

Oxidation of the benzyl alcohol moiety to benzaldehyde via DMSO-mediated dehydrogenation .

-

Condensation with styryl groups to form styryl ethers through nucleophilic attack .

Electrochemical Oxidation

Au/CoOOH-catalyzed electrochemical oxidation converts this compound to styrylbenzoic acid while generating H₂.

Key insights :

-

Optimal potential : 1.3 V vs. RHE (reversible hydrogen electrode) .

-

Catalyst : Au/CoOOH interface enhances adsorption and lowers activation energy .

-

Rate-determining step : Generation of electrophilic OH* on CoOOH (ΔG = −0.084 eV) .

Products :

Esterification and Protection

The hydroxyl group participates in esterification with carboxylic acids or acrylonitrile:

Example reaction with acrylonitrile (Ritter reaction) :

Condensation Reactions

Under acidic conditions, this compound forms ethers via self-condensation:

Mechanism :

-

Protonation of the hydroxyl group.

-

Nucleophilic attack by another alcohol molecule.

Typical yields : 60–75% (dependent on acid strength and temperature) .

Reduction and Hydrogenolysis

The benzyl alcohol group can be selectively reduced or cleaved:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Styrylbenzyl alcohol, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves condensation reactions between benzaldehyde derivatives and styryl precursors. Reaction yields depend on catalyst choice (e.g., acid/base conditions), solvent polarity, and temperature control. Purification via column chromatography or recrystallization is recommended to isolate the product . For reproducibility, document reaction parameters (e.g., molar ratios, reflux time) and validate purity using spectroscopic techniques.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and styryl conjugation. High-performance liquid chromatography (HPLC) or gas chromatography with flame ionization detection (GC-FID) can assess purity (>98% by area normalization). Cross-validate results with melting point analysis and elemental composition data .

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to identify degradation products. Monitor via HPLC and compare with reference standards .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported reaction kinetics of this compound under varying pH conditions?

- Methodological Answer : Design a controlled pH series (pH 3–11) using buffer systems. Track reaction progress via UV-Vis spectroscopy or mass spectrometry. Use Arrhenius plots to compare activation energies across studies. Replicate conflicting experiments with standardized protocols (e.g., identical ionic strength) to isolate variables .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and predict nucleophilic/electrophilic sites. Validate models against experimental kinetic data (e.g., Hammett plots). Use molecular dynamics simulations to study solvent effects .

Q. What methodological considerations are critical when designing longitudinal stability studies for this compound in different solvent systems?

- Methodological Answer : Use sealed vials with headspace analysis to monitor volatile byproducts. Include control samples (e.g., solvent-only blanks) to distinguish solvent-induced degradation. Employ mass balance calculations to account for unreacted starting material. Report uncertainty intervals for degradation rates .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the photostability of this compound in UV-exposed environments?

- Methodological Answer : Replicate studies using calibrated light sources (e.g., 254 nm UV lamps) and quantify degradation via HPLC-MS. Compare quantum yield calculations and consider matrix effects (e.g., presence of stabilizers in prior studies). Publish raw datasets to enable meta-analyses .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards. Validate recovery rates (85–115%) through spike-and-recovery experiments. Adopt ISO/IEC 17025 guidelines for instrument calibration and data reporting .

Safety and Toxicology

Q. What toxicological assessments are recommended for this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.